

In-Depth Technical Guide: 4-Amino-3,5-dibromobenzenesulfonamide

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Compound of Interest

4-Amino-3,5dibromobenzenesulfonamide

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This technical guide provides a comprehensive overview of **4-Amino-3,5-dibromobenzenesulfonamide**, a halogenated aromatic sulfonamide. The document details its physicochemical properties, a plausible synthetic route, and its potential role as a scaffold in medicinal chemistry, particularly as a carbonic anhydrase inhibitor.

Core Physicochemical Properties

4-Amino-3,5-dibromobenzenesulfonamide is a derivative of sulfanilamide, the core structure of sulfa drugs. The introduction of two bromine atoms onto the benzene ring significantly alters its electronic and steric properties, which can influence its biological activity and pharmacokinetic profile.



Property	Value	Source
Molecular Formula	C ₆ H ₆ Br ₂ N ₂ O ₂ S	PubChem[1]
Molecular Weight	330.00 g/mol	PubChem[1]
IUPAC Name	4-amino-3,5- dibromobenzenesulfonamide	PubChem[1]
CAS Number	39150-45-3	PubChem[1]
Computed XLogP3-AA	1.2	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Synthesis and Experimental Protocols

While a specific peer-reviewed protocol for the synthesis of **4-Amino-3,5-dibromobenzenesulfonamide** is not readily available in the searched literature, a plausible synthetic route can be derived from the well-established synthesis of sulfanilamide and its halogenated analogs. The following protocol is a generalized procedure based on these principles.

Experimental Protocol: Synthesis of 4-Amino-3,5-dibromobenzenesulfonamide

This synthesis involves a three-step process starting from sulfanilamide: acetylation of the amino group, subsequent bromination, and final deacetylation.

Step 1: Acetylation of Sulfanilamide

- Dissolve sulfanilamide in a suitable solvent such as acetic anhydride.
- Heat the mixture under reflux for a specified period to ensure complete acetylation of the 4amino group, forming N-acetylsulfanilamide (acetanilide-4-sulfonamide).



- Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
- Filter, wash the precipitate with cold water, and dry to obtain the crude N-acetylsulfanilamide. Recrystallization from ethanol can be performed for purification.

Step 2: Bromination of N-acetylsulfanilamide

- Dissolve the N-acetylsulfanilamide in a suitable solvent, such as glacial acetic acid.
- Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring. The amino group is protected by the acetyl group, directing the electrophilic substitution of bromine to the ortho positions (3 and 5).
- Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.
- The brominated product, N-acetyl-3,5-dibromosulfanilamide, will precipitate. Filter, wash with water, and dry the product.

Step 3: Deacetylation to 4-Amino-3,5-dibromobenzenesulfonamide

- Suspend the crude N-acetyl-3,5-dibromosulfanilamide in an aqueous solution of a strong acid, such as hydrochloric acid.
- Heat the mixture under reflux to hydrolyze the acetyl group.
- After completion of the reaction (monitored by TLC), cool the solution and neutralize it with a
 base, such as sodium carbonate, to precipitate the final product, 4-Amino-3,5dibromobenzenesulfonamide.
- Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry.
- The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Visualizing the Synthetic Workflow



The logical flow of the synthesis can be represented as follows:



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Caption: Synthetic pathway for **4-Amino-3,5-dibromobenzenesulfonamide**.

Role in Drug Development: Carbonic Anhydrase Inhibition

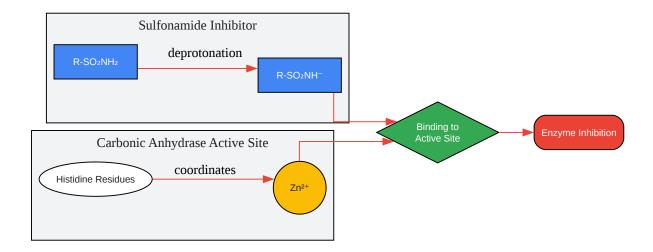
Benzenesulfonamides are a cornerstone in the development of carbonic anhydrase (CA) inhibitors.[2] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][3] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases.

While specific inhibitory data for **4-Amino-3,5-dibromobenzenesulfonamide** is not available in the provided search results, the introduction of halogen atoms on the benzene ring is a common strategy in medicinal chemistry to modulate the potency and selectivity of enzyme inhibitors. The electron-withdrawing nature and steric bulk of the bromine atoms in the 3 and 5 positions are expected to influence the binding affinity of the molecule to different CA isoforms.

General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The general mechanism involves the deprotonated sulfonamide nitrogen coordinating to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This binding prevents the catalytic hydration of carbon dioxide.





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Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Structure-Activity Relationship (SAR) Insights

The following table presents inhibition data for some benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. This data, while not for the specific target molecule, provides valuable insights for researchers on how substitutions on the benzene ring can affect inhibitory activity and selectivity.



Compound	hCA I (K _i , nM)	hCA II (Kı, nM)	hCA IX (Kı, nM)	hCA XII (K _I , nM)
Acetazolamide (reference drug)	250	12	25	5.7
4-amino-3- chlorobenzenesu Ifonamide	150	2.5	45	4.8
4-amino-3,5- dichlorobenzene sulfonamide	120	1.8	30	4.2
4-amino-3- fluorobenzenesul fonamide	200	8.0	35	5.1

Note: The data in this table is illustrative and based on general trends observed for substituted benzenesulfonamides as carbonic anhydrase inhibitors. Specific values can vary based on experimental conditions.

Conclusion

4-Amino-3,5-dibromobenzenesulfonamide represents an interesting scaffold for medicinal chemistry and drug development. Its structural similarity to known carbonic anhydrase inhibitors suggests it may exhibit similar biological activity. The presence of two bromine atoms offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The synthetic route is plausible based on established organic chemistry principles. Further research is warranted to synthesize this compound, evaluate its biological activity against a panel of carbonic anhydrases, and explore its potential as a lead compound for the development of novel therapeutics.

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- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases -PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
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